![molecular formula C18H26O3 B1325951 Ethyl 5-oxo-5-(4-pentylphenyl)pentanoate CAS No. 898757-18-1](/img/structure/B1325951.png)
Ethyl 5-oxo-5-(4-pentylphenyl)pentanoate
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Overview
Description
Ethyl 5-oxo-5-(4-pentylphenyl)pentanoate is a chemical compound with the formula C18H26O3 . It is also known by its CAS number 898757-18-1 .
Molecular Structure Analysis
The molecular structure of Ethyl 5-oxo-5-(4-pentylphenyl)pentanoate consists of 18 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C18H26O3/c1-3-5-6-8-15-11-13-16 (14-12-15)17 (19)9-7-10-18 (20)21-4-2/h11-14H,3-10H2,1-2H3 .Physical And Chemical Properties Analysis
The average mass of Ethyl 5-oxo-5-(4-pentylphenyl)pentanoate is 290.397 Da, and its monoisotopic mass is 290.188202 Da . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Amino Acid Precursor and Enzyme Inhibition
Ethyl 5-oxo-5-(4-pentylphenyl)pentanoate has been studied for its applications as an amino acid precursor and its potential in enzyme inhibition. A study synthesized this compound and evaluated its cytotoxic activity and acetylcholinesterase inhibition, demonstrating its promise as an enzyme inhibitor (Líns et al., 2015).
HIV-Protease Assay
Research has utilized derivatives of ethyl 5-oxo-5-(4-pentylphenyl)pentanoate in HIV-protease assays. A study used a protected amino acid, prepared from this compound, for peptide synthesis, which served as chromogenic protease substrates for detecting HIV-protease activity (Badalassi et al., 2002).
Synthesis of Coronafacic Acid
This compound has been involved in the synthesis of coronafacic acid. The process involved a series of reactions, including Wessely oxidation and Diels–Alder reactions, demonstrating its versatility in complex organic syntheses (Yates et al., 1993).
NAD(P)H Model Studies
Ethyl 5-oxo-5-(4-pentylphenyl)pentanoate has been used in studies modeling NAD(P)H, a coenzyme in redox reactions. A study explored its reduction by NAD(P)H models, contributing to our understanding of biochemical redox processes (Meijer & Pandit, 1985).
Fermenting Baker's Yeast Mediated Reductions
Research on stereochemical control in reductions by fermenting baker's yeast has included ethyl 5-oxo-5-(4-pentylphenyl)pentanoate derivatives. This highlights its role in understanding and controlling the stereochemistry of biochemical processes (Manzocchi et al., 1987).
Synthesis of Atorvastatin Intermediate
It has been used in the synthesis of an intermediate for atorvastatin, a cholesterol-lowering drug. This showcases its application in pharmaceutical synthesis (Zhou et al., 2011).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-oxo-5-(4-pentylphenyl)pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-3-5-6-8-15-11-13-16(14-12-15)17(19)9-7-10-18(20)21-4-2/h11-14H,3-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPFJBQUGDVZMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645769 |
Source
|
Record name | Ethyl 5-oxo-5-(4-pentylphenyl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-oxo-5-(4-pentylphenyl)pentanoate | |
CAS RN |
898757-18-1 |
Source
|
Record name | Ethyl δ-oxo-4-pentylbenzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898757-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-oxo-5-(4-pentylphenyl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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